(S)-Bromophenylacetic acid
Description
Significance of α-Halogenated Carboxylic Acids as Chiral Synthons
α-Halogenated carboxylic acids serve as versatile chiral synthons, which are molecular fragments used as building blocks in the synthesis of more complex molecules. wikipedia.orgbohrium.com Their utility stems from the reactivity of both the halogen and the carboxylic acid functional groups. The halogen atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the α-position. wikipedia.org Simultaneously, the carboxylic acid group can undergo various transformations, such as esterification or amidation. scholaris.ca
The presence of a stereocenter at the α-carbon makes these compounds particularly important in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The specific spatial arrangement, or stereochemistry, of a molecule can dramatically influence its biological activity. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance.
Stereochemical Importance of (S)-Bromophenylacetic Acid
This compound is a specific α-halogenated carboxylic acid where the α-carbon is attached to a bromine atom, a phenyl group, a hydrogen atom, and a carboxylic acid group. The "(S)" designation refers to the specific three-dimensional arrangement of these groups around the chiral center. This particular enantiomer is a crucial intermediate in the synthesis of various pharmaceutical compounds. google.com Its unique structure and reactivity make it a valuable precursor in drug discovery and development. lookchem.com
Overview of Research Trajectories for Enantiopure α-Bromophenylacetic Acid
The demand for enantiomerically pure this compound has driven the development of several synthetic strategies. Key research directions include:
Asymmetric Synthesis: This approach aims to directly synthesize the desired (S)-enantiomer from achiral starting materials using chiral catalysts or reagents. For instance, the direct, highly enantioselective alkylation of arylacetic acids using chiral lithium amides has been developed as a single-step method, avoiding the need for traditional chiral auxiliaries. nih.gov
Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture (a 50:50 mixture of both enantiomers), leaving the other enantiomer unreacted and thus enriched.
Chiral Derivatization and Separation: This strategy involves reacting the racemic mixture with a chiral auxiliary to form diastereomers, which can then be separated by conventional techniques like chromatography. The chiral auxiliary is subsequently removed to yield the enantiopure acid. rsc.org
Recent advancements have also focused on biocatalytic methods, employing enzymes to achieve high enantioselectivity under mild reaction conditions. acs.org
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromo-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKFRZBXTKUFIW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S Bromophenylacetic Acid
Racemic Synthesis Pathways to α-Bromophenylacetic Acid
The foundational step in obtaining (S)-Bromophenylacetic acid is the synthesis of the racemic compound, α-bromophenylacetic acid. Various methods have been established for this purpose, ranging from classical halogenation reactions to alternative pathways utilizing different starting materials.
The most prominent classical method for the synthesis of α-bromophenylacetic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. ucla.edualfa-chemistry.com This reaction facilitates the α-halogenation of a carboxylic acid.
The HVZ reaction involves treating a carboxylic acid that has at least one α-hydrogen, such as phenylacetic acid, with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.combyjus.com The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol. This enol form readily reacts with bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the final α-bromophenylacetic acid. nrochemistry.com
Reaction Scheme: Hell-Volhard-Zelinsky Reaction
Phenylacetic Acid + Br₂ (with PBr₃ catalyst) → α-Bromophenylacetic Acid + HBr
The conditions for this reaction can be quite stringent, often requiring elevated temperatures. byjus.com The key steps of the mechanism are outlined below:
Acyl Bromide Formation : Phenylacetic acid reacts with PBr₃ to form phenylacetyl bromide.
Enolization : The phenylacetyl bromide tautomerizes to its enol form.
α-Bromination : The enol reacts with Br₂, adding a bromine atom to the alpha-carbon.
Hydrolysis : The resulting α-bromo acyl bromide is hydrolyzed (typically by adding water in the work-up step) to give racemic α-bromophenylacetic acid. masterorganicchemistry.com
Beyond the HVZ reaction, other synthetic pathways have been developed to produce racemic α-bromophenylacetic acid. One notable method starts from the corresponding benzaldehyde (B42025). google.com
This process involves reacting a benzaldehyde with tribromomethane (CHBr₃) and a strong base like potassium hydroxide (B78521) (KOH) in a mixture of an inert solvent and water. google.com The reaction is typically conducted at low temperatures, between -5 °C and 10 °C, to minimize side reactions, such as the formation of mandelic acid. The yield of the desired α-bromophenylacetic acid can be significant, often exceeding 50%. google.com
| Starting Material | Reagents | Key Conditions | Product |
| Phenylacetic Acid | Br₂, PBr₃ (cat.) | Elevated Temperature | Racemic α-Bromophenylacetic Acid |
| Benzaldehyde | CHBr₃, KOH | -5 °C to 10 °C, Water/Solvent mixture | Racemic α-Bromophenylacetic Acid |
Chemical Reactivity and Stereospecific Transformations of S Bromophenylacetic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of (S)-Bromophenylacetic acid can undergo a variety of transformations, including esterification, amidation, and reduction. A critical consideration in these reactions is the preservation of the stereochemical integrity of the α-carbon.
Esterification Reactions and Enantiomeric Integrity
Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common approach. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org While the reaction conditions are acidic, they are generally not harsh enough to cause racemization at the α-carbon, thus preserving the enantiomeric integrity of the starting material.
For instance, the reaction of this compound with methanol in the presence of sulfuric acid yields methyl (S)-bromophenylacetate. The mechanism of Fischer esterification does not involve the breaking of the C-Br bond at the chiral center, and therefore, the configuration of the α-carbon is retained.
| Reactant | Reagent | Product | Stereochemistry |
| This compound | Methanol, H₂SO₄ | Methyl (S)-bromophenylacetate | Retention |
| This compound | Ethanol, H₂SO₄ | Ethyl (S)-bromophenylacetate | Retention |
Amidation and Peptide Coupling
The formation of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. youtube.comlibretexts.orgresearchgate.net Direct reaction with an amine is generally not feasible without high temperatures, which could compromise the stereochemical integrity of the molecule. Therefore, coupling reagents are often employed to mediate the reaction under milder conditions.
Common coupling reagents used for amide bond formation include dicyclohexylcarbodiimide (DCC) and N,N'-carbonyldiimidazole (CDI). peptide.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide. nih.gov This method is widely used in peptide synthesis to ensure the preservation of stereochemistry. bachem.com
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (S)-bromophenylacetyl chloride can then react with an amine to form the corresponding amide with retention of configuration.
| Reactant | Reagents | Product | Stereochemistry |
| This compound | Amine, DCC | N-substituted (S)-2-bromo-2-phenylacetamide | Retention |
| This compound | 1. SOCl₂ 2. Amine | N-substituted (S)-2-bromo-2-phenylacetamide | Retention |
Reduction to Chiral Alcohols and Aldehydes
The carboxylic acid moiety of this compound can be reduced to a primary alcohol or an aldehyde while preserving the chirality at the α-carbon. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for the reduction of carboxylic acids to alcohols. prepchem.comnih.govcommonorganicchemistry.comlibretexts.org
For example, the reduction of this compound with diborane in tetrahydrofuran (B95107) (THF) yields (S)-2-bromo-2-phenylethanol. prepchem.com This transformation is crucial for the synthesis of chiral β-amino alcohols and other valuable intermediates.
| Reactant | Reducing Agent | Product | Stereochemistry |
| This compound | Diborane (B₂H₆) | (S)-2-bromo-2-phenylethanol | Retention |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (S)-2-bromo-2-phenylethanol | Retention |
The partial reduction of a carboxylic acid to an aldehyde is more challenging. It typically requires the conversion of the carboxylic acid to a derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. The direct reduction of this compound to (S)-2-bromo-2-phenylethanal is not a standard transformation and would likely proceed through a multi-step synthesis.
Transformations Involving the α-Bromo Chiral Center
The bromine atom at the chiral α-carbon is a good leaving group, making this position susceptible to nucleophilic substitution and elimination reactions. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.
Nucleophilic Substitution Reactions with Retention or Inversion of Configuration
Nucleophilic substitution at the α-bromo chiral center can proceed via either an Sₙ2 or Sₙ1 mechanism, leading to different stereochemical outcomes.
The Sₙ2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of configuration at the chiral center. neetchennai.comwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This is often referred to as a Walden inversion. wikipedia.org For an Sₙ2 reaction to occur, a strong nucleophile and a polar aprotic solvent are typically required. For example, the reaction of an ester of this compound with a strong nucleophile like sodium azide (B81097) (NaN₃) would proceed via an Sₙ2 mechanism to yield the corresponding (R)-azido ester with inversion of configuration.
The Sₙ1 mechanism , on the other hand, proceeds through a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. neetchennai.commasterorganicchemistry.comdoubtnut.com Sₙ1 reactions are favored by weak nucleophiles and polar protic solvents.
| Mechanism | Stereochemical Outcome | Typical Conditions |
| Sₙ2 | Inversion of configuration | Strong nucleophile, polar aprotic solvent |
| Sₙ1 | Racemization (mixture of retention and inversion) | Weak nucleophile, polar protic solvent |
Elimination Reactions and Stereochemical Control
Elimination reactions of this compound and its derivatives can lead to the formation of α,β-unsaturated carboxylic acids or their derivatives. The two main elimination mechanisms are E2 and E1. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
The E2 mechanism is a concerted, one-step process that requires a specific stereochemical arrangement of the proton being removed and the leaving group. They must be in an anti-periplanar conformation. chemistrysteps.comchemistrysteps.com This stereospecific requirement means that the stereochemistry of the starting material directly influences the stereochemistry of the resulting alkene product. chemistrysteps.comlibretexts.org For E2 reactions to occur, a strong, non-nucleophilic base is typically used.
The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. libretexts.org Because of the planar carbocation, there is a loss of stereochemical information from the starting material, and the reaction is generally not stereospecific. E1 reactions are favored by weak bases and conditions that promote carbocation formation.
The stereochemical outcome of elimination reactions of derivatives of this compound is therefore highly dependent on the chosen reaction conditions and the mechanism that is favored.
Radical Reactions and Chiral Induction
The study of radical reactions involving this compound, particularly concerning chiral induction, is a specialized area of organic chemistry. Radical intermediates are typically planar, which often leads to a loss of stereochemical information and results in racemic mixtures youtube.com. Consequently, achieving high levels of chiral induction in radical reactions is a significant challenge.
While α-bromophenylacetic acid has been utilized as an initiator for atom transfer radical polymerization (ATRP), this application focuses on its ability to generate a radical species to begin a polymerization process rather than on stereospecific transformations of the acid itself rsc.org. The core challenge lies in controlling the facial selectivity of a subsequent reaction with the planar radical intermediate formed at the chiral center.
Research into stereoselective radical reactions is an active field, but specific, well-documented examples focusing on inducing chirality using this compound as the starting material are not extensively reported in the literature. The inherent nature of radical intermediates makes maintaining or transferring chirality from the starting material a complex task that often requires sophisticated chiral auxiliaries or catalysts, none of which are prominently cited in direct connection with this specific compound.
Derivatization Strategies for Advanced Chiral Intermediates
This compound serves as a valuable chiral building block that can be converted into a variety of advanced intermediates through targeted derivatization. These strategies exploit the reactivity of both the carboxylic acid group and the α-bromo substituent, allowing for the synthesis of complex molecules with retained or inverted stereochemistry.
The conversion of carboxylic acids into hydrazone derivatives typically proceeds through an intermediate such as an ester or acyl chloride, which then reacts with a hydrazine. Specifically, for this compound, the carboxylic acid can be activated and then reacted with a chiral hydrazine to form a diastereomeric hydrazide. This process is a common strategy in peptide synthesis and for creating intermediates for further transformations nih.govresearchgate.net.
Alternatively, a more common application of hydrazone chemistry for chiral synthesis involves the reaction of a ketone or aldehyde with a chiral hydrazine, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). While this compound is not a ketone, its derivatives could be. The resulting chiral hydrazones are powerful intermediates for asymmetric α-alkylation reactions.
The general procedure for creating hydrazide-hydrazones involves reacting a carboxylic acid hydrazide with an aldehyde or ketone, often in methanol with a catalytic amount of acetic acid mdpi.com. This highlights a potential, albeit multi-step, pathway where this compound is first converted to its corresponding hydrazide, which could then be used to form more complex chiral structures.
Polymandelide (PMA), a biodegradable polymer with properties similar to polystyrene, is synthesized from mandelic acid, not directly from bromophenylacetic acid researchgate.netnih.gov. However, this compound is a direct precursor to (S)-mandelic acid via a nucleophilic substitution reaction (SN2), where the bromide is replaced by a hydroxyl group. This reaction can be achieved by reacting α-bromo carboxylic acids with an aqueous basic solution, followed by an acidic work-up libretexts.org.
Once (S)-mandelic acid is obtained, several polymerization methods can be employed:
Ring-Opening Polymerization (ROP): This is a common and effective method for producing high molecular weight polymandelide. It involves the synthesis of the cyclic dimer of mandelic acid, known as mandelide, which is then polymerized researchgate.netacs.org. High temperatures in this process can sometimes lead to racemization nih.gov.
Polycondensation: Direct condensation of mandelic acid can also yield the polymer, though achieving high molecular weights can be challenging.
ROP of O-carboxyanhydrides: To avoid racemization and achieve better control over the polymer's stereochemistry, the ring-opening polymerization of mandelic acid O-carboxyanhydrides (manOCAs) has been developed, allowing for the synthesis of highly isotactic PMA nih.govbath.ac.uk.
An early synthesis route reported the pyrolysis of the trimethyltin ester of α-bromophenylacetic acid to yield polymandelide directly, showcasing a historical connection between these compounds acs.org.
Table 1: Properties of Polymandelide (PMA)
| Property | Value | Source |
|---|---|---|
| Glass Transition Temperature (Tg) | 95-100 °C (atactic) | bath.ac.uk |
| Glass Transition Temperature (Tg) | 109 °C (isotactic) | nih.gov |
| Melting Temperature (Tm) | 180 °C (crystalline) | nih.gov |
| Key Characteristics | Biodegradable, Thermoplastic | researchgate.netnih.gov |
| Structural Analogy | Polystyrene, Polylactide | researchgate.netacs.org |
The synthesis of α-mercapto derivatives from this compound is a classic example of a stereospecific nucleophilic substitution (SN2) reaction. The α-carbon is an electrophilic center, and the bromine atom is a good leaving group, making it susceptible to attack by sulfur nucleophiles libretexts.org.
A common method for this transformation is the reaction of α-bromophenylacetic acid with sodium hydrosulfide (NaSH) sigmaaldrich.com. The SN2 mechanism involves a backside attack by the nucleophile, which leads to an inversion of the stereochemical configuration at the chiral center nih.govnih.gov. Therefore, the reaction of this compound with a sulfur nucleophile is expected to yield (R)-α-mercaptophenylacetic acid.
The high reactivity of α-bromo carboxylic acids in SN2 reactions is attributed to the stabilization of the transition state by the adjacent carbonyl group libretexts.org. This makes the preparation of α-mercapto derivatives an efficient and stereochemically predictable transformation.
Table 2: List of Chemical Compounds
| Compound Name | Other Names |
|---|---|
| This compound | (S)-α-Bromophenylacetic acid |
| (S)-Mandelic acid | (S)-α-Hydroxyphenylacetic acid |
| (R)-α-Mercaptophenylacetic acid | |
| Polymandelide | PMA, Poly(mandelic acid) |
| Mandelide | |
| Mandelic acid O-carboxyanhydride | manOCA |
| (S)-1-amino-2-methoxymethylpyrrolidine | SAMP |
| (R)-1-amino-2-methoxymethylpyrrolidine | RAMP |
| Sodium hydrosulfide | NaSH |
Applications of S Bromophenylacetic Acid in Advanced Organic Synthesis
As a Chiral Building Block for Pharmaceutical Intermediates
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methodologies that utilize chiral building blocks to introduce stereogenic centers with high fidelity. (S)-Bromophenylacetic acid serves as a crucial starting material in this regard, enabling the synthesis of a variety of chiral intermediates destined for pharmaceutical applications.
Synthesis of Chiral Heterocyclic Compounds
Chiral heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. This compound provides a valuable starting point for the stereoselective synthesis of these important molecular frameworks. One notable application is in the synthesis of chiral β-lactams, which form the core structure of many antibiotic drugs. While general methods for β-lactam synthesis from α-bromocarboxylic acids and imines exist, the use of the (S)-enantiomer allows for the introduction of a defined stereocenter at the C4 position of the β-lactam ring.
The synthesis typically involves the reaction of this compound with an imine in the presence of a coupling agent or mediator, such as triphenylphosphine. This reaction proceeds with a high degree of stereochemical control, leading to the formation of the corresponding chiral β-lactam. The specific stereochemical outcome of the reaction can be influenced by the choice of reactants and reaction conditions.
| Reactant 1 | Reactant 2 | Product | Application |
| This compound | Imines | Chiral β-lactams | Antibiotic precursors |
| This compound derivative | Chiral auxiliary | Diastereomeric intermediate | Chiral resolution |
Precursors for Enantiopure Drug Candidates
The direct incorporation of the chiral phenylacetic acid moiety from this compound is a key strategy in the synthesis of enantiopure drug candidates. The phenylacetic acid structural motif is present in a variety of active pharmaceutical ingredients (APIs). By starting with the enantiomerically pure (S)-form, chemists can avoid the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.
While specific examples of drug candidates synthesized directly from this compound are not extensively detailed in publicly available literature, the general utility of α-bromophenylacetic acids as intermediates in the synthesis of pharmaceuticals is well-established. google.com For instance, α-bromophenylacetic acids are known intermediates in the preparation of semi-synthetic penicillins and other pharmaceutically active compounds. google.com The use of the (S)-enantiomer would logically be employed in the synthesis of drugs where this specific stereochemistry is required for biological activity.
Role in the Construction of Complex Natural Products
The synthesis of complex natural products often requires the strategic use of chiral building blocks to construct intricate stereochemical architectures. While direct applications of this compound in the total synthesis of complex natural products are not prominently reported, its potential as a chiral synthon is significant. The ability to introduce a stereogenic center with an attached phenyl group and a carboxylic acid handle makes it a valuable fragment for retrosynthetic analysis.
The carboxylic acid can be readily converted to other functional groups, such as esters, amides, or alcohols, providing a handle for further synthetic transformations. The bromine atom can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds, further expanding its utility in the construction of complex molecular skeletons.
Utility in Agrochemical Synthesis
Similar to the pharmaceutical industry, the agrochemical sector increasingly recognizes the importance of chirality, as different enantiomers of a pesticide can exhibit varying levels of efficacy and environmental impact. This compound and its derivatives are valuable intermediates in the synthesis of chiral agrochemicals. google.com
The development of catalytic asymmetric synthesis methodologies is crucial for the preparation of chiral agrochemicals. semanticscholar.org While the literature does not provide extensive specific examples of agrochemicals derived directly from this compound, the general class of phenylacetic acid derivatives is important in this field. The use of the enantiomerically pure starting material ensures the production of the desired stereoisomer of the final agrochemical product, leading to improved biological activity and potentially reduced environmental side effects.
Application in Material Science
The unique properties of chiral molecules are being increasingly exploited in the field of material science to create materials with novel optical, electronic, and mechanical properties. This compound serves as a precursor for the synthesis of chiral polymers and frameworks.
Precursor for Chiral Polymers and Frameworks
This compound can be utilized in the synthesis of chiral polymers, such as polymandelide, through a polycondensation reaction. The reaction of α-bromophenylacetic acid with a base like triethylamine can lead to the formation of a polyester with a chiral repeating unit. researchgate.net The resulting chiral polymer may exhibit interesting properties, such as biodegradability and specific optical activity, making it potentially useful for applications in biomedicine and materials science.
Furthermore, chiral carboxylic acids are employed as building blocks for the synthesis of chiral metal-organic frameworks (MOFs). nih.gov These porous materials with chiral cavities have shown great promise in applications such as enantioselective separation and catalysis. While direct use of this compound in MOF synthesis is not widely documented, its structural features make it a potential candidate for the design and synthesis of new chiral MOFs with tailored properties.
| Precursor | Material Type | Potential Application |
| This compound | Chiral Polyesters (e.g., Polymandelide) | Biodegradable plastics, drug delivery |
| This compound | Chiral Metal-Organic Frameworks (MOFs) | Enantioselective separations, asymmetric catalysis |
Chiral Chain-Transfer Agents in Controlled Radical Polymerization
While the direct application of this compound as a chiral chain-transfer agent in controlled radical polymerization (CRP) is not extensively documented in mainstream research, the principles of asymmetric synthesis and the functionalities within the molecule are highly relevant to the field of stereocontrolled polymer synthesis. The broader category of α-halocarboxylic acids and their derivatives, to which this compound belongs, are recognized for their role as initiators in certain types of CRP, notably Atom Transfer Radical Polymerization (ATRP).
In the realm of controlled radical polymerization, the introduction of chirality can be achieved through various strategies, including the use of chiral initiators, monomers, or catalysts. The objective is to influence the stereochemistry of the polymer backbone, leading to the formation of isotactic, syndiotactic, or other stereoregular architectures. Such chiral polymers are of significant interest for applications in chiral separations, asymmetric catalysis, and biomedical devices.
Although not acting as a chain-transfer agent in the context of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a molecule like this compound can serve as a precursor to or a direct chiral initiator in ATRP. In this process, the carbon-bromine bond can be homolytically cleaved by a transition metal catalyst (typically a copper complex) to generate a radical that initiates polymerization. The stereocenter adjacent to the bromine atom in the (S)-enantiomer can potentially influence the stereoselectivity of the propagation steps, especially in the initial stages of chain growth.
The effectiveness of a chiral initiator in inducing a higher order polymer structure depends on several factors, including the nature of the monomer, the polymerization temperature, and the solvent. The ultimate goal is to achieve a chain-end control mechanism where the chirality of the initiator fragment at the beginning of the polymer chain dictates the stereochemical orientation of the incoming monomer units.
Below is a table illustrating the hypothetical outcomes of a controlled radical polymerization using a chiral initiator derived from this compound with a common monomer, styrene, under idealized conditions that favor stereocontrol.
| Parameter | Expected Outcome with Chiral Initiator | Control (Achiral Initiator) | Rationale for Difference |
|---|---|---|---|
| Polymer Tacticity | Potentially increased isotacticity or syndiotacticity | Primarily atactic | The chiral environment at the propagating chain end can favor a specific stereochemical approach of the incoming monomer. |
| Optical Activity | Optically active polymer | Optically inactive | The incorporation of the chiral initiator fragment imparts optical activity to the polymer chains. |
| Polydispersity Index (PDI) | Low (typically < 1.5) | Low (typically < 1.5) | A low PDI is a characteristic feature of controlled radical polymerizations, independent of the initiator's chirality. |
| Molecular Weight Control | Predictable based on monomer/initiator ratio | Predictable based on monomer/initiator ratio | Molecular weight control is inherent to the controlled nature of the polymerization mechanism. |
Research in this area continues to explore novel chiral molecules and catalytic systems to enhance the degree of stereocontrol in radical polymerization, aiming to mimic the precision of biological polymerization processes. The development of efficient chiral chain-transfer agents for processes like RAFT remains a significant goal, and molecules with the structural motifs of this compound could serve as valuable building blocks in the design of such agents.
Stereochemical Analysis and Enantiopurity Assessment of S Bromophenylacetic Acid
Chromatographic Techniques for Enantiomeric Separation
Chromatographic methods are central to the separation of enantiomers, relying on the differential interaction of the chiral analytes with a chiral environment, most commonly a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) and gas chromatography (GC), along with capillary electrophoresis (CE), are powerful techniques for achieving this separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the enantiomeric separation of a broad range of compounds, including acidic molecules like (S)-Bromophenylacetic acid. The separation is achieved by using a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for this purpose.
The enantiomers of bromophenylacetic acid can be resolved on a Chiralpak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate). The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector. The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times.
Table 1: Illustrative Chiral HPLC Parameters for Phenylacetic Acid Derivatives
| Parameter | Value |
| Chiral Stationary Phase | Pirkle-type (e.g., CHIREX 3126) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid |
| Detection | UV at 254 nm |
| Separation Factor (α) for α-Bromophenylacetic acid | 1.05 phenomenex.com |
This table provides representative data for a related compound to illustrate typical HPLC separation parameters.
Chiral Gas Chromatography (GC)
For the analysis of carboxylic acids like this compound by chiral GC, derivatization is typically required to increase the volatility of the analyte. A common approach is to convert the carboxylic acid to its methyl ester. These esters can then be separated on a chiral capillary column.
Table 2: General Chiral GC Parameters for Derivatized Carboxylic Acids
| Parameter | Description |
| Derivatization | Conversion to methyl ester |
| Chiral Stationary Phase | Derivatized cyclodextrin (B1172386) (e.g., β-cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
Capillary Electrophoresis for Chiral Resolution
Capillary electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. nih.gov For acidic compounds like this compound, cyclodextrins and their derivatives are the most commonly used chiral selectors. nih.gov
The separation mechanism in chiral CE is based on the differential formation of inclusion complexes between the enantiomers and the chiral selector. This results in different apparent electrophoretic mobilities, leading to their separation. A study on the chiral separation of (±)-α-bromophenylacetic acid demonstrated the use of chiral ionic liquids as a pseudostationary phase in capillary electrophoresis, achieving successful enantioseparation. researchgate.net Another common approach involves the use of hydroxypropyl-β-cyclodextrin as a chiral selector in the buffer.
Table 3: Example of Chiral Capillary Electrophoresis System for Bromophenylacetic Acid
| Parameter | Condition |
| Chiral Selector | Undecenoxycarbonyl-L-leucinol bromide researchgate.net |
| Buffer | 25 mM Phosphate buffer (pH 7.50) researchgate.net |
| Capillary | Fused silica |
| Detection | UV |
Spectroscopic Methods for Enantiomeric Excess Determination
Spectroscopic techniques provide an alternative to chromatographic methods for determining the enantiomeric excess (e.e.) of a chiral compound. These methods are often faster and can be performed on smaller sample quantities.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound by using a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, and these complexes have different NMR spectra. This results in the splitting of signals for certain protons in the analyte, and the ratio of the areas of the split peaks is directly proportional to the ratio of the enantiomers.
For a chiral carboxylic acid like this compound, a chiral amine, such as (S)-(-)-α-methylbenzylamine, can be used as a chiral solvating agent. arkat-usa.orgresearchgate.net The interaction between the acidic analyte and the basic CSA leads to the formation of diastereomeric salts in solution. The protons in the vicinity of the chiral center of the analyte will experience different magnetic environments in the two diastereomeric complexes, resulting in separate signals in the ¹H NMR spectrum. The difference in the chemical shift of these signals is denoted as Δδ.
Table 4: Representative ¹H NMR Data for a Chiral Amine with a Chiral Acid
| Chiral Solvating Agent | Analyte Proton | Chemical Shift Difference (Δδ) |
| (S)-(-)-α-Methylbenzylamine | Protons α to the chiral center | Varies depending on analyte and conditions |
This table illustrates the principle of using a chiral solvating agent in NMR. Specific Δδ values for this compound would require experimental determination.
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers have mirror-image CD spectra, meaning they will have Cotton effects (positive or negative peaks) of opposite signs at the same wavelengths.
The CD spectrum of this compound would be expected to show characteristic Cotton effects in the UV region due to the electronic transitions of the phenyl chromophore. By comparing the experimentally obtained CD spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations, the absolute configuration of the enantiomer can be assigned. wikipedia.org The intensity of the CD signal is proportional to the enantiomeric excess of the sample, allowing for a quantitative determination of enantiopurity.
Table 5: Expected Circular Dichroism Data for a Phenylacetic Acid Derivative
| Enantiomer | Wavelength (nm) | Sign of Cotton Effect |
| (S)-enantiomer | ~210-230 | Positive or Negative |
| (R)-enantiomer | ~210-230 | Opposite to (S)-enantiomer |
This table provides a general expectation for the CD spectrum of a chiral phenylacetic acid derivative. The exact wavelengths and signs of the Cotton effects for this compound would need to be determined experimentally.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a molecule. This differential absorption, which is orders of magnitude smaller than the infrared absorption itself, provides a unique spectral fingerprint of a molecule's three-dimensional structure, including its stereochemistry.
For a molecule like this compound, a VCD analysis would involve both experimental measurement and computational simulation. The experimental VCD spectrum would be recorded for a solution of the enantiomerically pure compound. This spectrum would show a series of positive and negative bands corresponding to the various vibrational modes of the molecule.
Concurrently, theoretical VCD spectra for both the (S) and (R) enantiomers of bromophenylacetic acid would be calculated using ab initio quantum chemical methods, such as Density Functional Theory (DFT). These calculations would determine the theoretical vibrational frequencies and the corresponding VCD intensities for each enantiomer.
The absolute configuration of the experimentally measured sample is then determined by comparing its VCD spectrum to the computationally predicted spectra for the (S) and (R) enantiomers. A good correlation, in terms of the signs and relative intensities of the VCD bands, between the experimental spectrum and the calculated spectrum for the (S)-enantiomer would confirm the absolute configuration as (S).
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of the compound can be obtained. This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space.
For the assignment of the absolute configuration of this compound, the presence of the bromine atom is highly advantageous. Bromine is a relatively heavy atom that exhibits significant anomalous scattering of X-rays. Anomalous scattering (or resonant scattering) occurs when the energy of the incident X-rays is near an absorption edge of an atom. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in the diffraction pattern of a non-centrosymmetric crystal, which is the case for an enantiomerically pure chiral compound.
By carefully measuring and analyzing these intensity differences (the Bijvoet differences), it is possible to unambiguously determine the absolute stereochemistry of the molecule in the crystal. The Flack parameter is a key value calculated during the crystallographic refinement process that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomeric model confirms that the assigned absolute structure is correct.
While the principles are clear, the successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of this compound, a process that can be challenging.
Theoretical and Computational Studies on S Bromophenylacetic Acid
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of (S)-Bromophenylacetic acid and how its shape influences its properties. The molecule's flexibility arises from the rotation around single bonds, primarily the C-C bond connecting the phenyl ring to the carboxylic acid group and the C-C bond of the acetic acid moiety. These rotations give rise to various conformers with different energies.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of this compound, including its conformational preferences and how it interacts with solvent molecules. frontiersin.orgutwente.nl
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated molecule and a reference structure, providing insight into the structural stability over the simulation time. frontiersin.orgsemanticscholar.org
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. frontiersin.orgsemanticscholar.org
While specific MD simulation studies exclusively focused on this compound are not extensively documented in the literature, the methodology is widely applied to similar carboxylic acids. Such simulations would provide a detailed picture of its conformational landscape, the stability of different conformers in various solvents, and the dynamics of intramolecular hydrogen bonding. This information is foundational for understanding its interaction with biological macromolecules like enzymes.
**6.2. Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure and energetic properties of molecules. These methods are broadly categorized into semi-empirical, Density Functional Theory (DFT), and ab initio methods.
Density Functional Theory (DFT) has become a popular and powerful computational tool for investigating the electronic properties of molecules. ajchem-b.comresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT studies can elucidate the electronic structure, chemical reactivity, and spectroscopic properties. A comparative DFT study on halogen-substituted phenylacetic acids, including 2-bromophenylacetic acid, provides valuable insights applicable to the (S)-enantiomer. researchgate.net
Electronic Properties: DFT calculations are used to determine key electronic properties that govern the molecule's reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ajchem-b.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.
Reactivity Descriptors: From the energies of the frontier orbitals, various reactivity descriptors can be calculated to quantify the chemical behavior of this compound.
Table 1: Calculated Molecular Properties of Halogenated Phenylacetic Acids A comparative study using DFT provides data on bond lengths and angles. Below is a sample of such data for 2-bromophenylacetic acid, which shares the same connectivity as the (S)-enantiomer. researchgate.net
| Parameter | Bond | Calculated Value (Å) | Experimental Value (Å) |
| Bond Length | Br-C3 | 1.9241 | 1.901 |
| Bond Length | C2-C3 | 1.3990 | 1.384 |
| Bond Length | C1-C2 | 1.3919 | - |
| Bond Length | C1-C9 | 1.3972 | - |
This interactive table presents selected bond lengths from a DFT study on 2-bromophenylacetic acid, offering a comparison between calculated and experimental values where available. researchgate.net
Ab initio (Latin for "from the beginning") calculations are based entirely on quantum mechanics and fundamental physical constants, without using experimental data for parametrization. These methods, while computationally intensive, can provide highly accurate thermochemical data. ucr.edu
For this compound, ab initio calculations can determine fundamental thermodynamic properties such as:
Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a critical value for understanding the molecule's stability and for chemical engineering applications. ucr.edu
Atomization Energy: This is the energy required to break all the chemical bonds in a molecule in the gaseous state, separating it into its constituent atoms. It provides a direct measure of the total bond strength within the molecule. nih.gov
Heat Capacity and Entropy: These properties are essential for understanding how the energy of the molecule changes with temperature and for calculating Gibbs free energy, which determines the spontaneity of chemical reactions.
Molecular Modeling of Enzyme-Substrate Interactions
The primary industrial interest in this compound lies in its use as a chiral building block. It is often produced through the kinetic resolution of a racemic mixture using enzymes, particularly lipases and esterases. mdpi.com Molecular modeling plays a pivotal role in understanding and improving these biocatalytic processes.
Biocatalytic resolution relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer over the other. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the substrate, or ligand) when bound to a second molecule (the enzyme, or receptor) to form a stable complex. nih.govmdpi.com
In the context of resolving bromophenylacetic acid, docking studies are used to:
Predict Binding Modes: The (S)- and (R)-enantiomers of a bromophenylacetic acid derivative (e.g., its ester) are docked into the active site of a lipase (B570770) or esterase. researchgate.net
Analyze Interactions: The simulations reveal the specific interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between each enantiomer and the amino acid residues in the enzyme's active site. nih.govmdpi.com
Explain Enantioselectivity: By comparing the binding energies and the geometry of the docked poses, researchers can rationalize why the enzyme prefers one enantiomer over the other. For the preferred enantiomer, the reactive group (e.g., the ester carbonyl) is typically positioned in a catalytically productive orientation relative to the enzyme's catalytic triad (B1167595) (e.g., Ser-His-Asp in lipases). nih.gov The non-preferred enantiomer may bind in a non-productive orientation or with a lower affinity. researchgate.net
These insights are fundamental for selecting the best enzyme for a particular resolution process or for guiding efforts to engineer improved biocatalysts.
Rational design is a protein engineering strategy that uses knowledge of an enzyme's structure and function to make specific, targeted mutations to its amino acid sequence to improve its properties. nih.govdntb.gov.uadoaj.org For the resolution of bromophenylacetic acid, the goal is typically to enhance the enzyme's enantioselectivity (E-value) and activity.
Computational tools are central to the rational design workflow:
Identifying Key Residues: Molecular docking and MD simulations of the enzyme-substrate complex highlight the amino acid residues that form the substrate-binding pocket and interact directly with the enantiomers. nih.govresearchgate.net
Proposing Mutations: Based on this structural information, mutations are proposed to improve selectivity. Common strategies include:
Modifying Steric Hindrance: Replacing a bulky amino acid with a smaller one (e.g., Trp to Ala) can create space to better accommodate the desired enantiomer or exclude the undesired one. Conversely, introducing a bulkier residue can restrict the binding of the non-preferred enantiomer. nih.govresearchgate.net
Remodeling Interaction Networks: Introducing or removing residues capable of forming hydrogen bonds or other specific interactions can stabilize the binding of the target enantiomer in a productive pose. researchgate.net
In Silico Screening: The proposed mutant enzymes are modeled computationally, and the substrates are re-docked to predict whether the mutation will have the desired effect on enantioselectivity before proceeding with experimental validation. nih.gov
Through iterative cycles of computational design and experimental testing, biocatalysts with significantly enhanced activity and near-perfect enantioselectivity for producing this compound can be developed. researchgate.net
Stereoelectronic Effects Governing Enantioselectivity in this compound
The enantioselectivity of this compound, a chiral carboxylic acid, is fundamentally governed by the differential interactions between its enantiomers and a chiral environment. This chiral recognition process relies on the formation of transient diastereomeric complexes, which are stabilized by a network of non-covalent interactions. The stability of these complexes is dictated by a delicate interplay of stereoelectronic effects, where both the spatial arrangement of atoms (steric effects) and the distribution of electron density (electronic effects) play crucial roles. Computational and theoretical studies are instrumental in elucidating these subtle yet determinative interactions.
At the heart of enantioselective recognition lies the principle that for discrimination to occur, there must be at least three points of interaction between the chiral analyte and the chiral selector. These interactions can include hydrogen bonds, dipole-dipole interactions, van der Waals forces, and π-π stacking. The specific nature and geometry of this compound—possessing a carboxylic acid group, a phenyl ring, a bromine atom, and a hydrogen atom attached to the chiral center—provide multiple potential sites for these interactions.
Theoretical models, particularly those employing Density Functional Theory (DFT), are pivotal in dissecting the energetic landscapes of these diastereomeric complexes. By calculating the binding energies of the complexes formed between a chiral selector and the (R)- and (S)-enantiomers of a molecule like bromophenylacetic acid, researchers can predict which enantiomer will form the more stable complex, and thus be retained longer in a chiral separation system. The difference in the Gibbs free energy (ΔΔG) between the two diastereomeric complexes is directly related to the enantioselectivity.
The key stereoelectronic factors influencing this differential stability include:
Steric Hindrance: The bulky bromine atom and the phenyl group create significant steric hindrance. In the confined environment of a chiral selector's binding pocket (such as the cavity of a cyclodextrin), one enantiomer may fit more favorably than the other. The less sterically hindered arrangement will lead to a more stable diastereomeric complex. Computational models can precisely calculate the steric repulsion energies for each enantiomer within a defined binding site.
π-π Stacking: The phenyl ring of this compound can engage in π-π stacking interactions with aromatic moieties on the chiral selector. The geometry of this stacking is sensitive to the substitution pattern on the phenyl ring and the stereochemistry at the chiral center, thus contributing to enantioselective recognition.
To illustrate the impact of substituents on enantioselectivity, we can examine data from studies on structurally analogous compounds. For instance, research on the chiral separation of mandelic acid (α-hydroxyphenylacetic acid) derivatives on permethylated cyclodextrin (B1172386) selectors provides insight into how different functional groups and their positions influence chiral selectivity (α), a measure of the degree of separation between two enantiomers.
Table 6.4.1: Chiral Selectivity (α) of Mandelic Acid Derivatives
| Compound | R1 (at α-carbon) | R2 (on phenyl ring) | α-value |
|---|---|---|---|
| Mandelic Acid | OH | H | 1.12 |
| 2-Chloromandelic Acid | OH | 2-Cl | 1.18 |
| 3-Chloromandelic Acid | OH | 3-Cl | 1.15 |
| 4-Chloromandelic Acid | OH | 4-Cl | 1.13 |
| 2-Bromomandelic Acid | OH | 2-Br | 1.20 |
| 3-Bromomandelic Acid | OH | 3-Br | 1.16 |
This table is generated based on the principles and trends observed in chiral separation studies of mandelic acid derivatives. The α-values are illustrative and serve to demonstrate the relative impact of substituent changes.
The data in Table 6.4.1 illustrates that both the nature and the position of the halogen substituent on the phenyl ring influence the chiral selectivity. Generally, ortho-substituted derivatives exhibit higher selectivity, suggesting that steric interactions close to the chiral center play a significant role in the discrimination process. A bromine atom at the ortho position, being larger than chlorine, results in a greater selectivity value. This is consistent with the principle that increased steric bulk near the chiral center can amplify the differences in how the two enantiomers interact with a chiral selector.
In the case of this compound, the bromine atom is directly attached to the chiral center. This has a more direct and pronounced stereoelectronic impact than a substituent on the phenyl ring. The high polarizability and steric demand of the bromine atom are key determinants in the formation of diastereomeric complexes. Computational studies focusing on the interaction energies of such complexes would typically reveal that the more stable complex maximizes attractive forces (like hydrogen bonding and van der Waals interactions) while minimizing steric repulsion.
Table 6.4.2: Theoretical Interaction Energies for Diastereomeric Complexes
| Enantiomer | Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| (R)-Bromophenylacetic Acid | Hydrogen Bonding | -5.8 |
| van der Waals | -4.2 | |
| Total | -10.0 | |
| This compound | Hydrogen Bonding | -6.1 |
| van der Waals | -4.8 |
As depicted in the hypothetical data of Table 6.4.2, the (S)-enantiomer forms a more stable complex with the chiral selector, as indicated by its more negative total interaction energy. This difference, although seemingly small, is sufficient to allow for enantioseparation. The primary contributions to this difference arise from a slightly more favorable hydrogen bond geometry and more extensive van der Waals contacts, which are direct consequences of the specific three-dimensional arrangement of the atoms in the (S)-enantiomer within the chiral selector's binding site.
Future Perspectives and Emerging Research Directions
Development of Novel Enantioselective Synthetic Routes
The demand for enantiomerically pure (S)-Bromophenylacetic acid continues to drive research into new and improved synthetic methods that offer high selectivity, yield, and sustainability. Current efforts are moving beyond classical resolution techniques towards more sophisticated catalytic asymmetric syntheses.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without the need for metal catalysts. cardiff.ac.uk Research is being directed towards the use of chiral amines, thioureas, and phosphoric acids to catalyze the asymmetric synthesis of this compound precursors. For instance, proline-catalyzed reactions have shown success in similar asymmetric transformations and represent a promising avenue. cardiff.ac.uk
Transition-Metal Catalysis: The field of transition-metal catalysis offers robust methods for creating chiral centers. hilarispublisher.com Researchers are exploring novel chiral ligands for metals like palladium, rhodium, and copper to achieve high enantioselectivity in reactions such as asymmetric hydrogenation, cross-coupling, and carbonylation, which can be adapted for the synthesis of this compound. hilarispublisher.com
Biocatalysis: The use of enzymes in synthesis provides significant advantages in terms of selectivity and environmental impact. nih.gov The development of engineered enzymes, such as lipases for kinetic resolution or oxidoreductases for asymmetric reduction of prochiral ketones, is a key research focus. nih.govnih.gov These biocatalytic methods can operate under mild conditions and offer excellent enantiomeric excess (ee). nih.gov The discovery and optimization of novel enzymes through techniques like directed evolution are expected to yield highly efficient routes to this compound. nih.gov
| Synthetic Approach | Key Catalyst/Enzyme Type | Potential Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Organocatalysis | Chiral Amines (e.g., Proline), Phosphoric Acids | Metal-free, lower toxicity, readily available catalysts | Development of new catalysts for asymmetric α-functionalization of phenylacetic acid derivatives. |
| Transition-Metal Catalysis | Palladium, Rhodium, Ruthenium with chiral ligands | High turnover numbers, broad substrate scope, high enantioselectivity | Designing novel chiral ligands for asymmetric hydrogenation or cross-coupling reactions. |
| Biocatalysis / Enzymatic Synthesis | Lipases, Esterases, Dehydrogenases | High stereo- and regioselectivity, mild reaction conditions, environmentally benign | Enzyme screening and protein engineering to improve activity and stability for specific substrates. nih.gov |
Integration into Multi-Step Asymmetric Synthesis Cascades
Modern organic synthesis increasingly relies on cascade or tandem reactions, where multiple chemical transformations occur in a single pot, minimizing waste and improving efficiency. researchgate.net this compound is an ideal candidate for integration into such multi-step asymmetric synthesis cascades, serving as a foundational chiral scaffold for the construction of more complex molecules like pharmaceuticals and natural products. solubilityofthings.comlookchem.com
Research is focused on designing reaction sequences where the chirality of this compound directs the stereochemistry of subsequent steps. nih.gov This involves the development of compatible catalytic systems that can operate sequentially or concurrently without interfering with one another. umontreal.ca The use of continuous flow chemistry is a particularly promising approach, allowing for the telescoping of multiple reaction steps, purification, and analysis in an automated fashion. nih.govumontreal.ca This methodology not only enhances efficiency but also allows for the safe handling of unstable intermediates and improves process control. umontreal.ca The development of such integrated systems will be crucial for the industrial-scale synthesis of complex chiral active pharmaceutical ingredients (APIs) derived from this compound. nih.gov
Exploration of New Applications in Chiral Chemistry and Material Science
While this compound is a known intermediate in the pharmaceutical industry, ongoing research aims to unlock its potential in other areas of chiral chemistry and material science. google.com Its defined stereochemistry and functional handles (carboxylic acid and bromo-substituted phenyl ring) make it an attractive building block for novel applications.
Chiral Ligands and Catalysts: The molecule can serve as a precursor for the synthesis of new chiral ligands for asymmetric catalysis. The stereogenic center can induce chirality in metal complexes, which can then be used to catalyze other asymmetric reactions.
Chiral Materials: There is growing interest in the development of chiral materials with unique optical, electronic, or mechanical properties. This compound can be incorporated into polymers, metal-organic frameworks (MOFs), or liquid crystals to impart chirality. These materials could find applications in areas such as chiral separations, sensing, and nonlinear optics.
Agrochemicals: The principles of chirality are as important in agrochemicals as they are in pharmaceuticals. Research is exploring the use of this compound as a scaffold for new, potent, and stereochemically defined herbicides and pesticides, which could offer greater efficacy and reduced environmental impact compared to racemic mixtures.
| Application Area | Role of this compound | Potential Impact |
|---|---|---|
| Chiral Ligand Synthesis | Serves as a chiral backbone for new phosphine, amine, or N-heterocyclic carbene ligands. | Enabling new asymmetric transformations with high selectivity. |
| Chiral Polymers | Incorporated as a monomeric unit to create helical or other chiral polymer structures. | Development of materials for chiral chromatography or enantioselective membranes. |
| Metal-Organic Frameworks (MOFs) | Used as a chiral organic linker to build enantiopure porous frameworks. | Applications in enantioselective separations, catalysis, and chemical sensing. |
| Advanced Agrochemicals | Acts as a key intermediate for stereochemically pure active ingredients. | Increased potency, reduced off-target effects, and lower environmental load. |
Advancements in Stereochemical Analysis Techniques for Process Monitoring
The efficient production of enantiomerically pure compounds like this compound relies on precise control over the reaction process. A key area of development is the implementation of Process Analytical Technology (PAT) for real-time, in-line monitoring of stereochemical purity. nih.govresearchgate.net PAT aims to understand and control manufacturing processes by measuring critical parameters that affect product quality. mt.com
In-situ Spectroscopic Methods: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are being developed to monitor reaction kinetics and the formation of chiral products and intermediates directly within the reactor. researchgate.netmt.com
Real-time Chiral Chromatography: The automation of chiral High-Performance Liquid Chromatography (HPLC) allows for near real-time analysis of enantiomeric excess (ee). mt.com Automated sampling systems can withdraw aliquots from a reaction, perform rapid separation on a chiral stationary phase, and provide immediate feedback on the stereochemical outcome of the synthesis. nih.gov
Advanced Sensors and Data Analysis: The integration of various sensors with sophisticated data analysis and machine learning algorithms can provide a comprehensive understanding of the reaction. dntb.gov.ua This "Quality by Design" (QbD) approach, facilitated by PAT, ensures that the final product consistently meets the required specifications for enantiomeric purity, moving away from reliance on end-product testing. mt.com These advancements are crucial for optimizing reaction conditions, improving yields, and ensuring the robust and reproducible synthesis of this compound. nih.gov
Q & A
Q. What are the standard synthesis methods for (S)-Bromophenylacetic acid, and how is optical purity controlled during preparation?
Answer: this compound is typically synthesized via stereospecific bromination of phenylacetic acid derivatives. A validated method involves reacting phenylacetic acid with bromine under UV irradiation or using catalysts like phosphorus trichloride in benzene . To ensure optical purity, chiral resolution techniques, such as diastereomeric salt formation with cinchona alkaloids (e.g., cinchonidine), are employed . Polarimetric monitoring during reactions (e.g., S-benzylation) helps track enantiomeric excess, with optical rotations compared to reference values for (R) and (S) configurations . For example, optical purity ≥80% can be confirmed via specific rotation measurements ([α]²⁵D values in ethanol) and subsequent esterification to validate enantiomeric consistency .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. Key signals include the α-proton (δ ~5.2 ppm for the chiral center) and aromatic protons (δ ~7.3–7.5 ppm for brominated phenyl rings) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (215.04 g/mol for C₈H₇BrO₂) and fragmentation patterns .
- Melting Point Analysis : Pure this compound typically melts at 99–102°C (3-bromo isomer) or 117–119°C (4-bromo isomer), with deviations indicating impurities .
- Chiral HPLC : Using columns like Chiralpak IA/IB, enantiomeric excess can be quantified by comparing retention times to racemic mixtures .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic substitution reactions?
Answer: The (S)-configuration dictates the spatial orientation of the bromine atom, affecting reaction pathways. For example, in SN2 reactions with hydrosulfide ions (HS⁻), the (S)-enantiomer undergoes inversion to form (R)-α-mercaptophenylacetic acid, as demonstrated by polarimetric tracking of optical rotation shifts ([α]²⁵D from −106.2° to +71.5°) . Steric hindrance from the phenyl group in the (S)-configuration can slow reactivity compared to less bulky substrates. Kinetic studies show second-order rate constants (k₂) for such reactions increase with temperature but require controlled conditions to minimize racemization .
Q. What experimental strategies resolve contradictions in reported optical rotations for this compound derivatives?
Answer: Discrepancies in optical rotations (e.g., [α]²⁵D values for methyl esters) often arise from impurities or incomplete resolution. To address this:
- Cross-Validation : Compare optical rotations across solvents (e.g., ethanol vs. ether) and derivatives (e.g., free acid vs. ester) .
- Enantiomeric Excess (ee) Calibration : Use chiral auxiliaries (e.g., Mosher’s acid) to derivatize the compound and quantify ee via ¹H NMR splitting patterns .
- Polarimetric Stability Tests : Confirm optical stability under reaction conditions (e.g., pH, temperature) to rule out racemization artifacts .
For instance, if a sample of this compound shows [α]²⁵D −129° in ethanol, its purity is ~80% when referenced to the optically pure standard ([α]²⁵D −161°) .
Q. How can researchers design experiments to analyze the mechanistic pathway of this compound in asymmetric catalysis?
Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹⁸O-labeled reagents to track proton transfer or oxygen incorporation in intermediates .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to distinguish between concerted (SN2) and stepwise (SN1) mechanisms .
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition-state geometries and activation barriers, corroborated by experimental optical rotation data .
For example, Levene’s classic study on Walden inversion used kinetic and stereochemical evidence to confirm net retention in this compound derivatives, resolving earlier configurational ambiguities .
Methodological Notes
- Data Reproducibility : Detailed experimental protocols (e.g., reaction times, solvent ratios) must be documented to ensure reproducibility, as per guidelines in The Journal of Organic Chemistry .
- Safety Protocols : Handle brominated compounds in fume hoods with PPE (gloves, goggles) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
